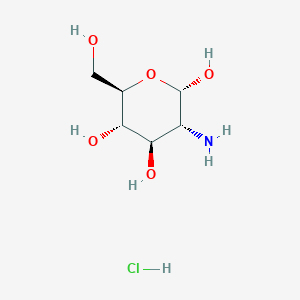
alpha-D-Glucosamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucosamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO5 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medical Applications
1.1 Osteoarthritis Treatment
Alpha-D-Glucosamine hydrochloride is primarily recognized for its role in the management of osteoarthritis. Research indicates that it can reduce cartilage degradation and inflammation:
- Mechanism of Action : The compound inhibits aggrecanases (ADAMTS-4 and ADAMTS-5), which are enzymes responsible for cartilage breakdown. Studies show that glucosamine hydrochloride treatment resulted in decreased glycosaminoglycan release and reduced inflammatory markers in cartilage explants exposed to interleukin-1α (IL-1α) .
- Clinical Trials : A systematic review highlighted mixed findings regarding the efficacy of glucosamine for osteoarthritis, with some studies suggesting benefits in pain relief and functionality .
| Study | Treatment Group | Outcome |
|---|---|---|
| Glucosamine Hydrochloride (2 mg/mL) | Reduced aggrecan degradation and inflammatory markers | |
| Glucosamine vs. Placebo | Mixed results on pain relief in osteoarthritis |
1.2 Pain Management
The compound has shown significant antipain effects, particularly in patients with osteoarthritis. In experimental models, D-glucosamine hydrochloride suppressed nociceptive responses induced by bradykinin, indicating potential for pain relief through membrane stabilization .
1.3 Cancer Research
Emerging studies suggest that glucosamine may have anticancer properties:
- Mechanisms : It appears to induce autophagy, inhibit certain signaling pathways (like STAT3), and alter nucleotide content in cancer cells. These mechanisms have been evaluated in various cancer cell lines, including breast and lung cancers .
- Epidemiological Evidence : Some cohort studies indicated an inverse relationship between glucosamine use and lung cancer risk, suggesting a potential chemopreventive effect .
Biotechnological Applications
2.1 Gene Therapy
This compound has been employed to enhance transfection efficiency in gene therapy:
- Electroporation Studies : Research demonstrated that buffers supplemented with D-glucosamine improved the stability of cell membranes during electroporation, leading to over 30% increased transfection efficiency compared to controls .
| Application | Effect |
|---|---|
| Electroporation with D-glucosamine | Increased transfection efficiency by 30% |
Material Science Applications
3.1 Supramolecular Hydrogels
Recent advancements have utilized glucosamine-based supramolecular hydrogels for human mesenchymal cell therapy, demonstrating the versatility of this compound beyond biological applications .
3.2 Heavy Metal Adsorption
Glucosamine derivatives have been studied for their ability to form membranes capable of adsorbing heavy metals from water, showcasing potential environmental applications .
Summary of Findings
This compound is a multifaceted compound with significant applications in medical treatments, particularly for osteoarthritis and pain management, alongside promising roles in gene therapy and material sciences.
化学反応の分析
Schiff Base Formation with Aldehydes
α-D-Glucosamine hydrochloride reacts with aromatic aldehydes to form Schiff bases (azomethines) through condensation reactions. This process typically involves:
-
Protection of hydroxyl groups to avoid side reactions.
-
Condensation with aldehydes (e.g., p-methoxybenzaldehyde, hydroxybenzaldehyde) under basic conditions.
| Aldehyde | Base Used | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| p-Methoxybenzaldehyde | NaOH, NaHCO₃ | Methanol | 24 hours | 75–85 |
| Salicylaldehyde | Triethylamine | DCM | 12 hours | 70–80 |
Key observations:
-
Schiff bases derived from α-D-glucosamine hydrochloride exhibit thermal instability, requiring mild conditions for isolation [ ].
-
The reaction is influenced by the choice of base, with inorganic bases (e.g., NaOH) providing higher yields compared to organic bases (e.g., piperidine) [ ].
Catalytic Hydrogenation to 2-Aminosorbitol
α-D-Glucosamine hydrochloride undergoes selective hydrogenation in multiphase systems to produce 2-aminosorbitol hydrochloride, a sugar alcohol with potential pharmaceutical applications.
Optimal Reaction Conditions [ ]:
-
Catalyst : 5% Ru/C (5 mol% relative to substrate).
-
Solvent System : Biphasic H₂O/isooctane with THF as a co-solvent.
-
Conditions : 110°C, 40 bar H₂, 12 hours.
Performance Data :
| Substrate (mmol) | Ru:Substrate (mol:mol) | Conversion (%) | Selectivity (%) | Productivity (mmol/g cat·h) |
|---|---|---|---|---|
| 0.32 | 0.22 | >99 | >99 | 0.18 |
| 1.39 | 0.05 | >99 | >99 | 0.78 |
Key findings:
-
The reaction achieves quantitative conversion (>99%) and >99% selectivity under optimized conditions [ ].
-
Higher temperatures (130°C) lead to side reactions, likely due to hydrogenolysis of the substrate [ ].
Enzymatic Modifications
While α-D-glucosamine hydrochloride itself is not directly involved in enzymatic reactions, its production often involves:
-
Chitosan hydrolysis : Enzymes like α-amylase and glucoamylase hydrolyze chitosan to yield glucosamine (DE value ≥ 80% under optimal conditions) [ ].
Comparative Reactivity with Other Glucosamine Salts
-
Anti-inflammatory modulation : Glucosamine hydrochloride inhibits ADAMTS-4/5 enzymes (key mediators of cartilage degradation) at 2 mg/mL, reducing glycosaminoglycan release by 40–60% in IL-1α-stimulated cartilage explants [ ].
-
Superiority over sulfate salts : In vitro studies show glucosamine hydrochloride modulates hyaluronic acid synthesis more effectively than glucosamine sulfate [ ].
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6+;/m1./s1 |
InChIキー |
QKPLRMLTKYXDST-WQIPCXMXSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O.Cl |
正規SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















